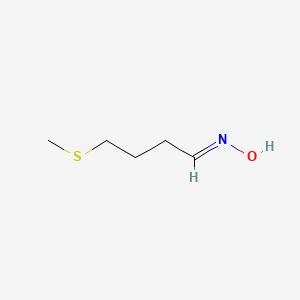
(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate is the monocarboxylic acid anion obtained by removal of a proton from the carboxylic acid group of (10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid. It is a conjugate base of a (10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid.
Aplicaciones Científicas De Investigación
Catalytic Transformations : Haynes and Vonwiller (1990) demonstrated the conversion of similar fatty acid hydroperoxides into epoxy alcohols and chloroepoxides using FeCl3 dietherate and copper(II) trifluoromethanesulphonate, highlighting potential applications in synthetic chemistry (Haynes & Vonwiller, 1990).
Degradation Studies : Zamora, Gallardo, and Hidalgo (2008) explored how various lipid hydroperoxides, including similar compounds, degrade amino acids through a Strecker-type mechanism. This study provides insights into the chemical interactions between lipid oxidation products and amino acids, which is relevant in food chemistry and biochemistry (Zamora, Gallardo & Hidalgo, 2008).
Synthesis of Ketotrienoic Acids : Koch, Hoskovec, and Boland (2002) detailed the synthesis of ketotrienoic acids from linolenic acid, a process that includes regioselective functionalisation using lipoxygenases. This research is significant for the synthesis of plant stress metabolites (Koch, Hoskovec & Boland, 2002).
Plant Biology and Enzymatic Studies : Kühn et al. (1989) discovered the presence of hydroxy-polyenoic fatty acids, including (10E,12Z,15Z)-9-oxo-10,12,15-octadecatrienoic acid, in Glechoma hederacea L. and other Labiatae. The study provides insights into the enzymatic origin and natural occurrence of these compounds in plants (Kühn, Wiesner, Alder & Schewe, 1989).
Peroxygenase Reactions : Blée, Wilcox, Marnett, and Schuber (1993) used 13(S)-hydroperoxyoctadeca-9(Z),11(E),15(Z)-trienoic acid to probe the mechanism of hydroperoxide O-O bond cleavage by soybean peroxygenase. This study is significant in understanding the biochemical pathways of hydroperoxide reduction (Blée, Wilcox, Marnett & Schuber, 1993).
Biological Activity in Marine Organisms : Marzo, Vardaro, Petrocellis, and Cimino (1996) investigated ω10-Lipoxygenase products of α-linolenic acid in Hydra vulgaris, including esterification to phospholipids. This study is crucial for understanding the bioactivity of these compounds in marine organisms (Marzo, Vardaro, Petrocellis & Cimino, 1996).
Propiedades
Nombre del producto |
(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate |
|---|---|
Fórmula molecular |
C18H29O4- |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/p-1/b4-3-,8-6-,14-11+ |
Clave InChI |
RWKJTIHNYSIIHW-CUHSZNQNSA-M |
SMILES isomérico |
CC/C=C\C/C=C\C=C\C(CCCCCCCC(=O)[O-])OO |
SMILES canónico |
CCC=CCC=CC=CC(CCCCCCCC(=O)[O-])OO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[8-([1,1'-biphenyl]-4-yl)octanoyl]-1-O-(alpha-D-galactopyranosyl)phytosphingosine](/img/structure/B1264035.png)
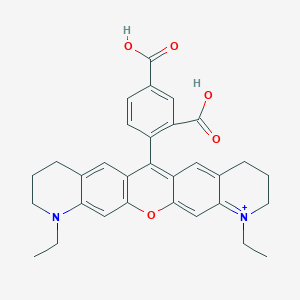
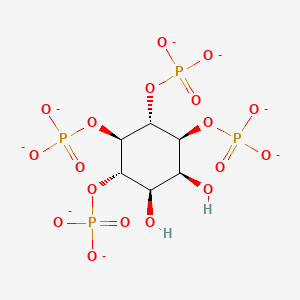
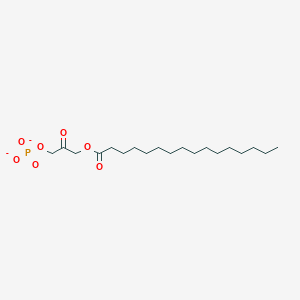
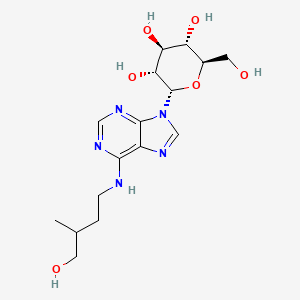


![N-(Cyclohexyloxy)-N-benzyl-7-[2-cyano-3-(4-pyridyl)guanidino]heptanamide](/img/structure/B1264045.png)
